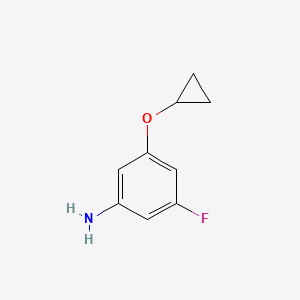

3-Cyclopropoxy-5-fluoroaniline

Description

Contextual Significance of Substituted Anilines in Modern Organic and Medicinal Chemistry

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org Substituted anilines, which are aniline molecules with additional functional groups, are crucial starting materials for a vast array of chemical syntheses. wisdomlib.org These compounds are integral to the production of dyes, polymers, and agrochemicals. quora.com

In medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents. The amino group can be readily modified, and the aromatic ring can be substituted to fine-tune the biological activity of a molecule. wikipedia.org Substituted anilines are precursors to a wide range of pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs. ketonepharma.comossila.com The ability to introduce various substituents onto the aniline ring allows chemists to modulate properties such as potency, selectivity, and pharmacokinetic profiles. wisdomlib.org Common synthetic routes to substituted anilines include the reduction of nitroarenes and transition metal-catalyzed cross-coupling reactions. nih.gov

Strategic Incorporation of Cyclopropoxy and Fluoro Moieties in Advanced Molecular Architectures

The incorporation of cyclopropyl (B3062369) and fluorine-containing groups into organic molecules is a well-established strategy in modern drug discovery and materials science. nih.govscientificupdate.com

The cyclopropyl group , a three-membered aliphatic ring, is valued for its unique conformational and electronic properties. fiveable.me Its rigid structure can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. unl.pt The strained nature of the cyclopropyl ring also influences its electronic character, allowing it to participate in favorable interactions with target proteins. fiveable.me Furthermore, the introduction of a cyclopropyl group can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. hyphadiscovery.com

The fluoro group , the smallest and most electronegative of the halogens, offers several advantages in molecular design. nih.gov Its small size allows it to replace a hydrogen atom with minimal steric impact. benthamdirect.com The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity (pKa), lipophilicity, and binding interactions. tandfonline.com Fluorine substitution is a common tactic to improve metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to cleavage by metabolic enzymes. nih.govmdpi.com This can lead to improved bioavailability and a longer duration of action for a drug candidate. nih.gov

Overview of 3-Cyclopropoxy-5-fluoroaniline as a Versatile Synthetic Intermediate

This compound combines the beneficial features of a substituted aniline with the strategic inclusion of both cyclopropoxy and fluoro moieties. This unique combination makes it a highly valuable and versatile intermediate in organic synthesis. The aniline functional group provides a reactive handle for a variety of chemical transformations, including diazotization followed by Sandmeyer reactions, acylation, and N-alkylation, allowing for its incorporation into a diverse range of molecular scaffolds. wikipedia.org

The presence of the cyclopropoxy and fluoro groups on the aromatic ring provides medicinal chemists with powerful tools to modulate the properties of the final products. These groups can influence the molecule's conformation, metabolic stability, and ability to interact with biological targets. nih.govnih.gov For instance, research has shown that the presence of cyclopropyl and fluoro groups can enhance a compound's selectivity for certain molecular targets. smolecule.com The hydrochloride salt of a similar compound, 3-cyclopropyl-5-fluoroaniline, has shown potency against cancer-related targets like c-Met and Flt-3. smolecule.com

The strategic positioning of the substituents in this compound allows for the synthesis of a wide array of complex molecules with potentially enhanced biological activity and improved pharmacokinetic profiles, making it a key building block in the development of new pharmaceuticals and advanced materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1243398-75-5 | C9H10FNO | 167.18 | Contains cyclopropoxy and fluoro groups |

| 3-Cyclopropyl-5-fluoroaniline hydrochloride | 2567502-46-7 | C9H11ClFN | 187.64 | Hydrochloride salt for improved solubility |

| 3-Chloro-5-fluoroaniline | 4863-91-6 | C6H5ClFN | 145.56 | Aniline with chloro and fluoro substituents |

| 5-Cyclopropyl-2-fluoroaniline | Not Available | C9H10FN | 151.18 | Isomer with different substituent positions |

| 3-(Cyclopropylmethoxy)-5-fluoroaniline | 1369831-04-8 | C10H12FNO | 181.21 | Contains a cyclopropylmethoxy group |

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2,11H2 |

InChI Key |

KPRAAESBWLSIHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxy 5 Fluoroaniline

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a foundational technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For 3-Cyclopropoxy-5-fluoroaniline, two primary disconnections are most synthetically viable and are commonly explored in research and development.

Disconnection A: C(aryl)-O Ether Bond The most intuitive disconnection is at the C(aryl)-O bond of the cyclopropoxy ether. This approach simplifies the target molecule into a phenol (B47542) precursor and a cyclopropyl (B3062369) electrophile.

Target: this compound

Disconnection: C(aryl)−O bond

Precursors: 3-Amino-5-fluorophenol (B2525007) (a nucleophilic aromatic core) and an activated cyclopropyl species such as cyclopropyl bromide or cyclopropyl tosylate (an electrophile).

Forward Reaction: This retrosynthetic path points to a forward synthesis involving an etherification reaction, most commonly a variation of the Williamson ether synthesis.

Disconnection B: C(aryl)-N Bond An alternative and powerful strategy involves disconnecting the C(aryl)-N bond. In synthetic practice, this is almost always considered as the final-step reduction of a corresponding nitro-aromatic compound.

Target: this compound

Disconnection: C(aryl)−N bond (via reduction)

Precursor: 1-Cyclopropoxy-3-fluoro-5-nitrobenzene (B14831116)

Forward Reaction: This strategy relies on the well-established reduction of an aromatic nitro group to an aniline (B41778), a transformation known for its high efficiency and chemoselectivity. This precursor itself can be built by disconnecting its C(aryl)-O ether bond, leading back to a fluoronitrophenol intermediate.

These two disconnections form the basis for the most logical and industrially scalable routes to the target compound, with the choice often depending on precursor availability, cost, and the need to manage functional group compatibility.

Precursor Synthesis and Functionalization Strategies

The success of any synthetic route to this compound is critically dependent on the efficient preparation of its key building blocks.

The synthesis of the 3-amino-5-fluorophenol core, required for the C(aryl)-O disconnection strategy, is a multi-step process that must precisely install three different functional groups. A common and effective route begins with a readily available fluorinated nitrobenzene (B124822) derivative.

One established pathway starts from 3,5-difluoronitrobenzene. The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack.

Hydroxylation: 3,5-Difluoronitrobenzene is treated with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction selectively displaces one of the fluorine atoms to yield 3-fluoro-5-hydroxynitrobenzene.

Reduction: The resulting nitro-phenol intermediate is then subjected to standard reduction conditions to convert the nitro group into an amine. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride in an acidic medium. This final step affords the desired precursor, 3-amino-5-fluorophenol .

The introduction of the cyclopropoxy group requires an activated cyclopropyl reagent. The choice of reagent depends on the specific etherification method employed.

Cyclopropyl Halides: For classical Williamson ether synthesis, electrophilic reagents like cyclopropyl bromide or cyclopropyl iodide are standard. Cyclopropyl bromide can be prepared from cyclopropanol (B106826) via treatment with hydrobromic acid or from cyclopropylmethanol (B32771) using phosphorus tribromide.

Cyclopropyl Sulfonates: Reagents such as cyclopropyl tosylate or mesylate are also effective electrophiles. They are synthesized by reacting cyclopropanol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine.

Cyclopropanol: For modern cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann C-O coupling), cyclopropanol itself can serve as the nucleophilic coupling partner, though this is a less common approach for this specific transformation compared to the Williamson synthesis.

Direct and Indirect Approaches for Cyclopropoxy Group Introduction

With the necessary precursors in hand, the final assembly can proceed. The choice between direct etherification of an aniline-phenol or an indirect route involving a nitro-intermediate has significant implications for reaction efficiency and selectivity.

This direct approach involves the O-alkylation of 3-amino-5-fluorophenol with a cyclopropyl electrophile. The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.

A significant challenge in this route is chemoselectivity. The aniline nitrogen is also nucleophilic and can compete with the phenoxide, leading to undesired N-alkylation byproducts. To mitigate this, a protecting group strategy is often employed where the amine is temporarily masked (e.g., as an acetamide (B32628) or carbamate), followed by etherification and subsequent deprotection.

However, careful optimization of reaction conditions can often favor O-alkylation. The use of specific base-solvent combinations is critical for achieving high yields of the desired product. Cesium carbonate is often a superior base to potassium carbonate or sodium hydride, as it promotes O-alkylation with less N-alkylation.

Table 1: Representative Conditions for Williamson Etherification of 3-Amino-5-fluorophenol This interactive table summarizes typical findings from optimization studies for the synthesis of this compound.

| Entry | Base | Solvent | Electrophile | Temperature (°C) | Yield of O-Alkylated Product | Notes |

| 1 | K₂CO₃ | Acetone | Cyclopropyl Bromide | 60 | Moderate | Significant N-alkylation observed |

| 2 | NaH | DMF | Cyclopropyl Bromide | 25-50 | Low to Moderate | N-alkylation remains a competitive pathway |

| 3 | Cs₂CO₃ | DMF | Cyclopropyl Bromide | 80 | High | Superior selectivity for O-alkylation |

| 4 | K₂CO₃ | DMSO | Cyclopropyl Tosylate | 90 | Good | Tosylate is a better leaving group, but selectivity issues can persist |

| 5 | Cs₂CO₃ | Acetonitrile | Cyclopropyl Iodide | 80 | High | Excellent reactivity and selectivity |

Note: Yields are qualitative (Low, Moderate, Good, High) and represent generalized outcomes from typical process optimization studies.

The indirect route, based on the C(aryl)-N bond disconnection, offers an elegant solution to the chemoselectivity problems encountered in the direct etherification of 3-amino-5-fluorophenol. This strategy introduces the cyclopropoxy group before the formation of the reactive aniline functionality.

The synthesis proceeds as follows:

Precursor Synthesis: The route begins with a suitable precursor, such as 3-fluoro-5-hydroxynitrobenzene (as prepared in section 2.2.1) or directly from 3,5-difluoronitrobenzene.

Etherification of the Nitro-Phenol: The hydroxyl group of the nitro-aromatic intermediate is etherified. For example, 3-fluoro-5-hydroxynitrobenzene is treated with cyclopropyl bromide in the presence of a base like potassium carbonate. Since there is no competing amine nucleophile, this reaction proceeds cleanly to form 1-cyclopropoxy-3-fluoro-5-nitrobenzene with high yield and selectivity.

Nitro Group Reduction: In the final step, the nitro group of 1-cyclopropoxy-3-fluoro-5-nitrobenzene is reduced to an amine. This transformation is highly robust and can be achieved using a variety of standard methods, including:

Catalytic Hydrogenation: H₂ gas over a Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron powder (Fe) in acetic acid (AcOH).

Development and Application of Novel Catalytic Systems in Synthesis

Modern catalytic systems are essential for efficiently carrying out the key transformations in the synthesis of this compound, particularly for the etherification and nitro reduction steps.

Catalytic Systems for C-O Bond Formation:

While the SNAr reaction with an alkoxide is often feasible without a metal catalyst, related cross-coupling reactions have benefited immensely from the development of novel catalytic systems. For the formation of the aryl-ether bond, the Ullmann condensation is a classic and relevant method. byjus.com

Palladium-Based Catalysts: Although more commonly used for C-N and C-C bond formation, palladium-based systems (e.g., Buchwald-Hartwig amination catalysts) have also been adapted for C-O coupling. These systems typically consist of a palladium precursor (like Pd(dba)₂) and a specialized phosphine (B1218219) ligand (like RuPhos). rsc.orgwiley.com Such methods represent the forefront of cross-coupling technology and could potentially be applied to synthesize the 1-cyclopropoxy-3-fluoro-5-nitrobenzene intermediate.

Catalytic Systems for Nitro Group Reduction:

The reduction of the nitro group is a standard transformation for which highly efficient catalytic systems are well-established.

Palladium on Carbon (Pd/C): Catalytic hydrogenation using palladium on a carbon support is one of the most common and effective methods for reducing aromatic nitro groups. google.com The reaction proceeds with high yield and selectivity under a hydrogen atmosphere, typically at low to moderate pressure. The catalyst is easily removed by filtration, making it suitable for industrial-scale synthesis.

Nickel-Based Catalysts: Other systems, such as those using nickel salts (e.g., nickel(II) nitrate) with a reducing agent like sodium borohydride, can also be employed for nitro group reduction. google.com Photocatalytic systems using nickel have also been developed for complex amination reactions, showcasing the versatility of this metal in modern synthesis. nih.gov

The development of these catalytic systems focuses on improving reaction efficiency, reducing waste, and allowing for milder reaction conditions, which are all critical considerations in modern pharmaceutical and chemical manufacturing.

Table 2: Catalytic Systems in the Synthesis of this compound

| Reaction Type | Catalyst System | Components | Role |

|---|---|---|---|

| Aryl Ether Formation | Ullmann Condensation | CuI / L-proline | Catalyzes the C-O bond formation between an aryl halide and an alcohol. nih.gov |

| Buchwald-Hartwig Type | Pd(dba)₂ / Phosphine Ligand | Advanced system for C-O cross-coupling under mild conditions. rsc.org | |

| Nitro Group Reduction | Catalytic Hydrogenation | H₂ / Pd-C | Reduces the nitro group to an amine with high efficiency. google.com |

Reactivity and Chemical Transformations of 3 Cyclopropoxy 5 Fluoroaniline

Reactions Involving the Amine Functionality

The primary amine group is a key site for a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Amidation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline (B41778) makes it nucleophilic and thus readily susceptible to reactions with acylating agents. It is expected that 3-Cyclopropoxy-5-fluoroaniline would react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This type of reaction is fundamental in organic synthesis for the formation of stable amide bonds.

Table 1: Hypothetical Amidation/Acylation Reactions of this compound

| Acylating Agent | Expected Product |

|---|---|

| Acetyl chloride | N-(3-cyclopropoxy-5-fluorophenyl)acetamide |

| Benzoyl chloride | N-(3-cyclopropoxy-5-fluorophenyl)benzamide |

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. wikipedia.org This process would involve the reaction of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org

Electrophilic and Nucleophilic Transformations of the Amine

While the amine group is primarily nucleophilic, its reactivity can be modulated. It can be protonated under acidic conditions, rendering it non-nucleophilic. The nucleophilicity of the amine allows it to participate in nucleophilic substitution and addition reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Ring

The substituents on the aromatic ring govern the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Influence of Fluoro and Cyclopropoxy Substituents on Aromatic Reactivity Profiles

The directing effects of the substituents on the aniline ring are crucial for predicting the outcome of electrophilic aromatic substitution. The amine group is a strong activating group and an ortho, para-director. The cyclopropoxy group is also generally considered to be an activating ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director because of lone pair donation via resonance.

In this compound, the positions ortho to the powerful amine directing group (positions 2 and 6) and para to it (position 4) are the most activated towards electrophiles. The fluorine at position 5 and the cyclopropoxy at position 3 will further modulate the reactivity at these sites.

Directed Ortho-Metalation and Other Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating an aryllithium species that can then react with various electrophiles. wikipedia.orgorganic-chemistry.orgbaranlab.org The amine group itself, or more commonly a protected form like an amide or carbamate, can act as a DMG. wikipedia.orgorganic-chemistry.orgbaranlab.org For this compound, a protected amine could potentially direct metalation to the C2 or C6 position. The electronic effects of the cyclopropoxy and fluoro groups would influence the acidity of the ortho protons and thus the regioselectivity of the lithiation. However, no specific examples of DoM have been documented for this particular molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-cyclopropoxy-5-fluorophenyl)acetamide |

Transformations of the Cyclopropoxy Moiety

The cyclopropoxy group, an ether derivative of cyclopropane (B1198618), is characterized by significant ring strain, which fundamentally influences its chemical reactivity. While often stable, this strained ring system can undergo specific transformations under certain conditions.

Ring-Opening Reactions and Mechanistic Investigations

The inherent strain in the three-membered ring of the cyclopropoxy group makes it susceptible to ring-opening reactions, typically under acidic conditions or via radical pathways. Although specific studies on this compound are not extensively documented, the general mechanisms for aryl cyclopropyl (B3062369) ether cleavage provide insight into its potential reactivity.

Acid-catalyzed ring-opening is a prominent pathway. nih.govresearchgate.net Protonation of the ether oxygen would be the initiating step, followed by cleavage of a C-C bond within the cyclopropane ring. This process is driven by the release of ring strain. The regioselectivity of the cleavage can be influenced by the electronic nature of the aromatic ring. In the case of this compound, the electron-donating nature of the aniline group could influence the stability of potential cationic intermediates formed during the ring-opening process. echemi.com

Alternative mechanistic pathways, such as those involving radical intermediates, have also been explored for cyclopropane derivatives. beilstein-journals.org These reactions often require specific initiators or photoredox catalysis to generate a radical species that can trigger the ring-opening cascade.

Table 1: Potential Conditions for Cyclopropoxy Ring-Opening

| Reaction Type | Typical Reagents/Conditions | Potential Products | Mechanistic Feature |

|---|---|---|---|

| Acid-Catalyzed | Strong Brønsted acids (e.g., TfOH), Lewis acids | Propanol-substituted anilines, rearranged isomers | Formation of a stabilized carbocation intermediate after ring-opening. nih.govechemi.com |

| Radical-Mediated | Radical initiators (e.g., AIBN), photoredox catalysts | Functionalized propyl side-chains | Homolytic cleavage of a C-C bond in the cyclopropane ring. beilstein-journals.org |

Stability and Chemical Behavior of the Cyclopropoxy Ether Linkage under Varied Conditions

Despite the potential for ring-opening, the cyclopropoxy group in aryl ethers is often remarkably stable under a wide range of synthetic conditions. This stability is crucial for its utility as a substituent in multi-step syntheses. The ether linkage (Ar-O-C) is generally robust and does not readily cleave under standard basic, oxidative, or reductive conditions used for modifying the aniline or aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N Bond Formations)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nottingham.ac.uk this compound possesses two primary sites for such transformations: the N-H bond of the aniline and the C-F bond of the fluorinated ring.

The aniline group is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination , which forms C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org In this reaction, the aniline can be coupled with various aryl or heteroaryl halides (or triflates) to produce diarylamines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. tcichemicals.com

The C-F bond, while generally less reactive than C-Cl, C-Br, or C-I bonds in cross-coupling, can be activated under specific catalytic conditions for reactions like the Suzuki-Miyaura coupling . libretexts.orgnih.govnih.govmdpi.combeilstein-journals.org This would involve the reaction of the fluoroaniline (B8554772) with an organoboron reagent to form a new C-C bond, yielding a biaryl structure. The development of advanced catalyst systems has expanded the scope of C-F activation in recent years.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Reactive Site on Aniline | Typical Catalyst System |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide (Ar'-X) | C-N | N-H | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) tcichemicals.com |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | C-F | Pd catalyst + Ligand + Base (e.g., K₂CO₃) nih.gov |

| Sonogashira Coupling | Terminal Alkyne | C-C | C-F | Pd catalyst + Cu(I) cocatalyst + Base |

| Heck Coupling | Alkene | C-C | C-F | Pd catalyst + Base |

Role as a Reactive Synthon in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly efficient strategies in organic synthesis. 20.210.105nih.govmdpi.com this compound, as a substituted primary aniline, is an ideal synthon for these processes.

The primary amine functionality is highly nucleophilic and can readily participate in imine formation, a key step in many MCRs. For instance, it can serve as the amine component in well-known reactions such as:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative.

Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to synthesize tetrahydroquinolines. nih.gov

Doebner Reaction: A variation of the Doebner-von Miller reaction where an aniline, an α,β-unsaturated carbonyl compound, and an aldehyde react to form quinoline-4-carboxylic acids. nih.gov

In cascade reactions, the initial product formed from the aniline can undergo a series of subsequent intramolecular cyclizations or rearrangements to build complex polycyclic structures in a single operation. nih.govunits.itresearchgate.netnih.gov The electronic properties conferred by the cyclopropoxy and fluoro substituents can influence the reactivity and selectivity of these cascade sequences.

Table 3: Potential Application of this compound in MCRs

| Multi-Component Reaction | Other Reactants | Core Product Structure | Role of Aniline |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Amine component |

| Povarov Reaction | Aldehyde, Alkene/Dienophile | Tetrahydroquinoline | Amine component for imine formation nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester | Dihydropyridine | Nitrogen source (as ammonia (B1221849) equivalent) nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone | Urea/Thiourea component |

Advanced Spectroscopic and Structural Characterization of 3 Cyclopropoxy 5 Fluoroaniline and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the 3-Cyclopropoxy-5-fluoroaniline molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropoxy group.

The aromatic region would likely display a complex splitting pattern due to the meta-substitution. Based on the analysis of analogous compounds such as 3-fluoroaniline, the aromatic protons are expected to appear in the range of 6.0 to 7.0 ppm. The fluorine and cyclopropoxy substituents will influence the chemical shifts of the adjacent aromatic protons. The amine (NH₂) protons are anticipated to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The cyclopropoxy group should exhibit two sets of signals: a multiplet for the methine proton (CH) and a multiplet for the methylene (B1212753) protons (CH₂), typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 3-Fluoroaniline

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound | Aromatic H | ~6.2 - 6.8 | m | - |

| NH₂ | Variable | br s | - | |

| O-CH (cyclopropyl) | ~3.5 - 3.8 | m | - | |

| CH₂ (cyclopropyl) | ~0.6 - 0.9 | m | - | |

| 3-Fluoroaniline | Aromatic H | 6.31-7.06 | m | J(H,F) and J(H,H) couplings observed |

Predicted data for this compound is based on analysis of substituent effects and data from analogous compounds. Experimental data for 3-Fluoroaniline is sourced from publicly available spectral databases.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., aromatic, aliphatic, quaternary). The ¹³C NMR spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

The aromatic carbons will resonate in the downfield region, typically between 100 and 170 ppm. The carbon atom attached to the fluorine atom (C-F) will exhibit a large coupling constant, resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the electron-donating amino group and the electron-donating cyclopropoxy group. The carbon atoms of the cyclopropyl (B3062369) group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 3,5-Difluoroaniline

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Aromatic C-NH₂ | ~148 |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 245 Hz) | |

| Aromatic C-O | ~159 | |

| Aromatic CH | ~95 - 110 | |

| O-CH (cyclopropyl) | ~50 - 60 | |

| CH₂ (cyclopropyl) | ~5 - 15 | |

| 3,5-Difluoroaniline | Aromatic C-NH₂ | 149.3 (t) |

| Aromatic C-F | 164.2 (dd) |

Predicted data for this compound is based on additive models and comparison with analogous structures. Experimental data for 3,5-Difluoroaniline is from publicly available spectral databases and illustrates the effect of fluorine substitution.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.org

The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom. The chemical shift of this signal is expected to be in the typical range for fluoroaromatic compounds, likely between -110 and -130 ppm (relative to CFCl₃). The signal will be split into a multiplet due to coupling with the ortho and para protons on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Compound | Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Predicted data is based on typical chemical shift ranges for fluoroaromatic compounds.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for confirming the purity and identity of this compound. The compound would be expected to produce a protonated molecule [M+H]⁺ at m/z 152.08 in the positive ion mode.

The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Likely fragmentation pathways would involve the loss of the cyclopropyl group, ethene from the cyclopropyl ring, or cleavage of the ether bond.

Table 4: Predicted LC-MS Data for this compound

| Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) |

|---|

Predicted data based on the molecular weight and common fragmentation patterns of related structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of the protonated molecule of this compound can be calculated from its molecular formula, C₉H₁₀FN.

The calculated exact mass for [C₉H₁₁FN]⁺ is 152.0870. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.

Table 5: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|

Calculated exact mass based on the most abundant isotopes of each element.

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) moiety (NH₂ group and aromatic ring), the cyclopropoxy group (cyclopropyl ring and ether linkage), and the fluorine substituent.

The primary functional groups and their anticipated vibrational frequencies are detailed below. These predictions are based on established correlation tables and spectral data from analogous substituted anilines and cyclopropyl-containing aromatic compounds.

Expected Infrared Absorption Bands for this compound:

A detailed assignment of the expected IR absorption bands for this compound is presented in the interactive table below. The predicted wavenumber ranges are derived from extensive studies on similar molecules, such as fluoroanilines, chloroanilines, and methoxy-substituted anilines.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| Aniline N-H | Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium to Strong |

| N-H Scissoring | 1650 - 1580 | Medium to Strong | |

| C-N Stretching | 1340 - 1250 | Medium to Strong | |

| Aromatic Ring C-H | Stretching | 3100 - 3000 | Medium |

| Out-of-plane Bending | 900 - 675 | Strong | |

| Aromatic Ring C=C | Stretching | 1620 - 1450 | Medium to Strong (multiple bands) |

| Cyclopropyl C-H | Stretching | 3100 - 3000 | Medium |

| Ring Vibrations ("breathing") | ~1020 | Weak to Medium | |

| Ether C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong |

| Symmetric Stretching | 1075 - 1020 | Medium | |

| Aryl Fluoride C-F | Stretching | 1270 - 1100 | Strong |

Detailed Research Findings from Analogous Compounds:

Research on various substituted anilines provides a robust foundation for interpreting the vibrational spectrum of this compound. For instance, studies on fluoroanilines have extensively characterized the C-F stretching vibrations, which are typically observed as strong bands in the 1270-1100 cm⁻¹ region. The position of this band is sensitive to the substitution pattern on the aromatic ring.

Similarly, the characteristic N-H stretching vibrations of the primary amine group in aniline and its derivatives appear as a doublet in the 3500-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The C-N stretching vibration of aromatic amines gives rise to a strong band between 1340 cm⁻¹ and 1250 cm⁻¹.

The cyclopropyl group exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹, similar to aromatic C-H stretches, and a distinctive, though often weak, ring "breathing" mode around 1020 cm⁻¹. The ether linkage (C-O-C) is expected to produce a strong, characteristic asymmetric stretching band in the 1275-1200 cm⁻¹ region.

By combining these well-documented spectral correlations, a detailed and reliable interpretation of the infrared spectrum of this compound can be achieved, allowing for unambiguous functional group identification.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the crystallographic databases, analysis of crystalline derivatives would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions.

Should a suitable crystalline derivative of this compound be prepared, single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C-F) and bond angles, allowing for a detailed understanding of the molecular geometry.

Conformation: The dihedral angles defining the orientation of the cyclopropoxy and amino groups relative to the phenyl ring. This would reveal the preferred conformation of the molecule in the solid state.

Planarity: Confirmation of the planarity of the benzene (B151609) ring and the geometry of the substituent groups.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···N or N-H···F), π-π stacking interactions between aromatic rings, and other non-covalent forces that govern the crystal packing.

Anticipated Structural Features and Data from Analogous Structures:

Based on the crystal structures of analogous substituted anilines and cyclopropyl-containing aromatic compounds, several key structural features can be anticipated for a crystalline derivative of this compound.

The table below summarizes the kind of data that would be obtained from an X-ray crystallographic study, with expected values based on similar reported structures.

| Structural Parameter | Description | Expected Value/Observation |

| Crystal System | The symmetry class of the crystal lattice. | Likely to be monoclinic or orthorhombic. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Dependent on crystal packing. |

| C-N Bond Length | The distance between the aromatic carbon and the nitrogen atom. | ~1.38 - 1.42 Å |

| C-F Bond Length | The distance between the aromatic carbon and the fluorine atom. | ~1.35 - 1.39 Å |

| C-O Bond Length (aryl) | The distance between the aromatic carbon and the ether oxygen. | ~1.36 - 1.40 Å |

| Cyclopropyl C-C Bond Lengths | The distances between the carbon atoms of the cyclopropyl ring. | ~1.51 Å |

| Hydrogen Bonding | The presence and geometry of N-H···X hydrogen bonds. | Likely to form intermolecular N-H···N or N-H···F bonds. |

| π-π Stacking | The arrangement of aromatic rings in the crystal lattice. | Possible, with an inter-planar distance of ~3.4 - 3.8 Å. |

Computational Chemistry Investigations on 3 Cyclopropoxy 5 Fluoroaniline

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular behavior of 3-Cyclopropoxy-5-fluoroaniline. DFT methods, such as those using the B3LYP functional, offer a balance between computational cost and accuracy for calculating the electronic properties of substituted aniline (B41778) derivatives. These calculations are essential for elucidating the molecule's geometry, orbital energies, and reactivity patterns.

The electronic structure of this compound is dictated by the interplay of its constituent parts: the aniline core, the electron-withdrawing fluorine atom, and the electron-donating cyclopropoxy group. Molecular orbital (MO) calculations, specifically focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding its chemical reactivity and electronic transitions.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For aniline derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting their susceptibility to electrophilic attack. The LUMO, conversely, is distributed across the aromatic system. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity.

In this compound, the fluorine atom, being highly electronegative, is expected to lower the energy of the molecular orbitals. The cyclopropoxy group, due to the unique bonding nature of the cyclopropane (B1198618) ring, can act as a π-electron donor through hyperconjugation, influencing the electron density of the aromatic ring. DFT calculations would precisely quantify these effects, providing detailed visualizations of the orbital distributions and their corresponding energy levels.

Table 1: Predicted Frontier Molecular Orbital Properties for Substituted Anilines

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311G(d,p) | -5.52 | -0.25 | 5.27 |

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | -7.14 | -1.55 | 5.59 |

| This compound (Expected) | DFT (e.g., B3LYP) | Value influenced by opposing F and O-cPr effects | Value influenced by F substituent | Predictive of reactivity |

Note: Data for Aniline and m-Fluoroaniline are illustrative, based on typical computational results. The values for this compound are hypothetical, representing the expected outcome of such calculations.

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts using quantum chemical methods is a well-established practice for fluorinated aromatic compounds. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31+G(d,p), can provide reliable predictions. The calculated magnetic shielding constants are typically scaled against a reference compound to yield the final chemical shifts. This approach can distinguish between different fluorine environments in a molecule, with mean absolute deviations often within 2.1 ppm of experimental values. For this compound, such calculations would predict a specific ¹⁹F chemical shift influenced by the electronic effects of the meta-amino and meta-cyclopropoxy groups. Similarly, ¹H and ¹³C NMR shifts can be calculated to provide a complete, predicted spectrum.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT are commonly used to interpret and assign experimental infrared (IR) and Raman spectra. For aniline derivatives, calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental data. Calculated harmonic frequencies are often scaled by empirical factors (e.g., ~0.96-0.98) to correct for anharmonicity and other systematic errors. For this compound, these calculations would predict characteristic vibrational modes, including N-H stretching of the amino group, C-F stretching, C-O-C stretching of the ether linkage, and various aromatic ring vibrations.

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Fluoroaniline (B8554772) Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | 3470 - 3500 |

| N-H Symmetric Stretch | ~3360 | 3380 - 3420 |

| C-F Stretch | ~1250 | 1230 - 1280 |

| C-N Stretch | ~1280 | 1270 - 1310 |

Note: This table presents typical frequency ranges for fluoroanilines, based on studies like those on halo-aniline derivatives. The values serve as an example of what would be expected for this compound.

DFT calculations can map the potential energy surface for chemical reactions, providing critical insights into reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction.

For this compound, this could involve modeling its behavior in electrophilic aromatic substitution reactions. The calculated molecular electrostatic potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atom of the amino group is expected to be a primary site of negative potential, while the aromatic protons are also influenced by the directing effects of the substituents.

Reaction pathway modeling can identify the lowest-energy path from reactants to products. Transition state analysis, which involves locating the first-order saddle point on the potential energy surface and calculating its vibrational frequencies, allows for the determination of the activation energy barrier. This information is crucial for understanding reaction rates and predicting product distributions (regioselectivity). For instance, modeling the N-alkylation or acylation of the amine could help optimize synthetic conditions.

Conformational Analysis of the Cyclopropoxy Group and its Stereoelectronic Effects

The three-dimensional structure of this compound, particularly the orientation of the cyclopropoxy group relative to the aniline ring, is crucial for its properties. Conformational analysis involves calculating the molecule's energy as a function of torsion angles to identify the most stable conformers.

The cyclopropyl (B3062369) group possesses unique "bent" bonds, which give it π-character and allow it to participate in conjugation with adjacent unsaturated systems. The preferred conformation of aryl cyclopropyl ethers involves a specific alignment of the cyclopropyl ring with the plane of the aromatic ring to maximize this orbital overlap. This stereoelectronic effect influences the electron distribution in the aromatic system. The interaction is typically stabilizing and can affect the molecule's reactivity and interaction with biological targets. Computational studies can quantify the rotational energy barrier around the C(aryl)-O bond and determine the population of different conformers at a given temperature.

Prediction of Molecular Properties Relevant to Chemical Design

Computational chemistry is a cornerstone of modern chemical design, enabling the in silico prediction of key molecular properties before synthesis.

Electronic Distribution: As discussed, MEP maps provide a visual representation of the charge distribution, highlighting sites prone to electrostatic interactions, which is vital for understanding non-covalent binding and reactivity.

Bond Dissociation Energies (BDE): BDE is the enthalpy change required to break a bond homolytically. Calculating BDEs for the C-F, C-O, and N-H bonds in this compound can provide insights into its thermal stability and potential metabolic pathways. For example, the aromatic C-F bond is typically strong, while the N-H bond of the aniline is weaker and a potential site for radical abstraction.

Table 3: Typical Average Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) |

|---|---|

| C(aryl)-F | ~124 |

| C(aryl)-H | ~110 |

| C(aryl)-NH₂ | ~104 |

| H-NH(aryl) | ~87 |

| C(aryl)-O | ~110 |

Source: Based on generalized data for relevant bond types. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation Approaches for Related Scaffolds and Their Interactions

While quantum chemical methods focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, such as biological macromolecules. Aniline-based scaffolds are common in medicinal chemistry, often acting as enzyme inhibitors.

If this compound were being investigated as a potential drug candidate, molecular docking would be a primary step. This technique predicts the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. The process involves a scoring function that estimates the binding affinity, helping to prioritize compounds for further study.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. These simulations can assess the stability of the predicted binding pose, characterize key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the free energy of binding, offering a more rigorous prediction of affinity. Such studies are crucial for the rational design of more potent and selective analogs.

Applications of 3 Cyclopropoxy 5 Fluoroaniline As a Pharmaceutical Intermediate and Building Block

Design and Synthesis of Novel Molecular Scaffolds Utilizing the Aniline (B41778) Core

The aniline core of 3-Cyclopropoxy-5-fluoroaniline provides a versatile platform for the construction of a diverse array of molecular scaffolds. The primary amine group is a key functional handle that can readily participate in a wide range of chemical transformations. This reactivity allows for the facile incorporation of the 3-cyclopropoxy-5-fluorophenyl moiety into larger, more complex molecular architectures.

Common synthetic transformations involving the aniline group include:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides is a fundamental transformation in medicinal chemistry, enabling the linkage to other molecular fragments.

Sulfonamide synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

Reductive amination: Reaction with aldehydes or ketones, followed by reduction, provides access to secondary and tertiary amines.

N-Arylation reactions: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form new carbon-nitrogen bonds, leading to more complex diarylamine or N-heterocyclic structures.

Diazotization: The aniline group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of other functional groups.

The presence of the cyclopropoxy and fluorine substituents on the aniline ring can influence the reactivity of the amine group and provide unique properties to the resulting molecular scaffolds.

Strategic Incorporation into Complex Organic Molecules for Targeted Research

The strategic incorporation of the this compound building block into complex organic molecules is a key aspect of targeted research, particularly in the field of drug discovery. The specific substitution pattern of this compound is designed to impart favorable physicochemical and pharmacokinetic properties to the target molecule.

Medicinal chemists can utilize this compound to synthesize libraries of compounds for screening against various biological targets. The modular nature of synthesis allows for the systematic variation of other parts of the molecule while keeping the 3-cyclopropoxy-5-fluorophenyl fragment constant. This approach, known as structure-activity relationship (SAR) studies, helps in identifying the key molecular features responsible for biological activity and in optimizing lead compounds to improve their potency, selectivity, and drug-like properties.

Influence of Cyclopropoxy and Fluorine Substituents in Rational Molecular Design

Impact of Cyclopropoxy Group on Conformational Rigidity and Vector Control

The cyclopropyl (B3062369) group, being a small, rigid ring system, can significantly impact the conformational flexibility of a molecule. By replacing more flexible alkyl groups, the cyclopropoxy moiety can lock a portion of the molecule into a more defined three-dimensional arrangement. This conformational constraint can be advantageous in drug design as it can lead to a more favorable binding to the target protein by reducing the entropic penalty upon binding.

Furthermore, the defined geometry of the cyclopropyl ring can act as a "vector," directing the orientation of other substituents in a predictable manner. This can be crucial for optimizing interactions with specific residues in a protein's binding pocket.

Role of Fluorine in Modulating Electronic Properties and Bioisosteric Relationships

The fluorine atom at the 5-position of the aniline ring plays a multifaceted role in modulating the properties of the molecule. As the most electronegative element, fluorine can significantly alter the electronic distribution within the aromatic ring. This can influence the pKa of the aniline nitrogen, making it less basic. This reduction in basicity can be beneficial for improving oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.

Contribution to Advancements in Pharmaceutical and Agrochemical Innovation

While direct and widespread examples are not prevalent in the public domain, the availability of this compound as a building block suggests its potential contribution to advancements in pharmaceutical and agrochemical innovation. The combination of the fluoroaniline (B8554772) and cyclopropoxy motifs is found in a number of patented compounds with potential therapeutic or agrochemical applications.

In the pharmaceutical industry, this building block is likely utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where the specific properties imparted by the cyclopropoxy and fluorine groups are desirable.

In the agrochemical sector, substituted anilines are common precursors to a variety of herbicides, fungicides, and insecticides. The introduction of fluorine and a cyclopropyl group can enhance the efficacy, selectivity, and environmental profile of these agents.

Exploration in Other Areas of Chemical Science, such as Materials and Specialty Chemicals Research

Beyond its potential applications in the life sciences, this compound may also find utility in materials science and specialty chemicals research. The unique electronic and physical properties conferred by the fluoro and cyclopropoxy groups could be exploited in the design of novel polymers, liquid crystals, or other functional materials. The aniline functionality allows for its incorporation into polymeric backbones or as a pendant group, potentially influencing properties such as thermal stability, conductivity, and optical characteristics. However, there is currently a lack of published research in these areas specifically utilizing this compound.

Advanced Research Perspectives and Future Directions

Development of Sustainable and Atom-Economical Synthetic Pathways for 3-Cyclopropoxy-5-fluoroaniline

The pursuit of green chemistry principles is driving research towards more sustainable and atom-economical methods for synthesizing this compound. A primary focus is on the reduction of the nitro group in the precursor, 3-cyclopropoxy-5-fluoro-1-nitrobenzene. While traditional catalytic hydrogenation is effective, emerging sustainable alternatives are gaining traction.

One such alternative is enzymatic hydrogenation, which utilizes immobilized hydrogenase enzymes on carbon supports (Hyd-1/C). evitachem.com This biocatalytic approach uses hydrogen gas as the reductant and can achieve high chemoselectivity (>99%), preserving sensitive functional groups like the cyclopropoxy ring and the C-F bond. evitachem.com These enzymatic systems can demonstrate remarkable robustness, maintaining activity over multiple cycles with high turnover numbers, indicating their potential for scalable and environmentally benign synthesis. evitachem.com

Another avenue is the development of novel heterogeneous catalysts that offer improved efficiency and recyclability. For instance, Fe-Cu bimetallic systems have shown high efficiency in aqueous or alcoholic conditions through a unique "electrochemical hydrogenation" mechanism. evitachem.com This method allows for near-quantitative yields at moderate temperatures and pressures with minimal dehalogenation byproducts. evitachem.com

Future research will likely focus on optimizing these sustainable methods and exploring other green synthetic strategies, such as mechanochemistry or solvent-free reactions, to further reduce the environmental impact of this compound production.

| Catalyst System | Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional (e.g., Pd/C, Pt/C) | High pressure H₂, organic solvents | High conversion, well-established | Potential for dehalogenation, catalyst cost, safety concerns with H₂ |

| Fe-Cu Bimetallic System | 50-80°C, 1-5 bar H₂, aqueous/alcoholic media | High yield, minimal dehalogenation (<1%), uses earth-abundant metals | Catalyst preparation and stability over long-term use |

| Enzymatic (Hyd-1/C) | Ambient temperature and pressure, aqueous buffer | Exceptional chemoselectivity (>99%), sustainable, operates under mild conditions | Enzyme stability and cost, lower reaction rates compared to metal catalysts |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet potential industrial demand, the integration of the synthesis of this compound with continuous flow chemistry and automated platforms is a critical future direction. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

The key steps in the synthesis, such as the nucleophilic aromatic substitution to introduce the cyclopropoxy group and the subsequent nitro reduction, can be translated into a continuous flow process. This would involve pumping the reactants through heated reactors or packed-bed catalyst columns. Such a setup allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can be easily scaled up by extending the operation time or by using parallel reactors. The use of polymer-supported reagents and scavengers within a flow system can also streamline purification, minimizing the need for traditional aqueous workups and chromatography.

Automated synthesis platforms can further enhance this process by integrating real-time monitoring and feedback loops. In-situ analytical techniques like FTIR and HPLC can track reaction progress and product purity, allowing for automated adjustments to maintain optimal performance. evitachem.com This approach not only increases efficiency and reproducibility but also generates large datasets that can be used for process optimization and kinetic modeling.

Design of Next-Generation Derivatives with Enhanced Synthetic Utility and Tailored Reactivity

This compound serves as a scaffold for the creation of more complex molecules. Future research will focus on designing next-generation derivatives with enhanced synthetic utility and reactivity tailored for specific applications. This can be achieved by introducing additional functional groups onto the aniline (B41778) ring or by modifying the existing substituents.

For example, the introduction of ortho-directing groups could facilitate selective C-H activation and functionalization, opening up new avenues for creating diverse molecular architectures. Similarly, the development of derivatives where the amine group is protected with a labile group that also imparts desirable solubility or crystallinity would be beneficial for multi-step syntheses.

The strategic placement of halogens, such as bromine or iodine, on the aromatic ring would create valuable handles for cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, significantly expanding the synthetic possibilities. The development of a library of such pre-functionalized derivatives would provide medicinal chemists with a versatile toolkit for the rapid synthesis of novel compounds with potential biological activity.

| Modification Strategy | Target Functional Group | Potential Synthetic Application | Desired Outcome |

|---|---|---|---|

| Introduction of Ortho-Directing Groups | -CHO, -COOH, -CONR₂ | Directed ortho-metalation, C-H activation | Site-selective functionalization of the aromatic ring |

| Installation of Halogens | -Br, -I | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling | Facile introduction of aryl, alkyl, and amino substituents |

| Amine Protection/Modification | -Boc, -CBz, sulfonamides | Orthogonal protection strategies in multi-step synthesis | Improved handling, solubility, and controlled reactivity |

| Modification of the Cyclopropyl (B3062369) Ring | Introduction of substituents (e.g., -CH₃, -CF₃) | Fine-tuning of steric and electronic properties | Enhanced biological activity or modified physical properties |

Advanced Mechanistic Studies on Key Chemical Transformations Involving the Cyclopropoxy and Fluoro Moieties

A deeper understanding of the reaction mechanisms involving the cyclopropoxy and fluoro groups is essential for optimizing existing synthetic routes and designing new transformations. The stability of the cyclopropoxy group under various reaction conditions, particularly its susceptibility to ring-opening, is a key area for investigation. Advanced techniques such as laser flash photolysis (LFP) could be employed to study the behavior of transient species, such as radical cations, that may form during oxidative reactions. acs.org

Kinetic studies, including reaction progress analysis and the determination of activation parameters, can provide valuable insights into the rate-limiting steps and the influence of catalysts and reaction conditions. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁸O), can help to elucidate bond-forming and bond-breaking steps in complex reaction pathways.

Furthermore, investigating the role of the fluorine atom in modulating the reactivity of the aromatic ring is crucial. Its strong electron-withdrawing nature influences the nucleophilicity of the amine and the susceptibility of the ring to electrophilic or nucleophilic attack. Detailed mechanistic studies will enable a more predictive approach to the chemical transformations of this compound and its derivatives.

Synergistic Application of Cutting-Edge Computational and Experimental Methodologies for Compound Optimization

The synergy between computational modeling and experimental work is a powerful tool for accelerating the optimization of compounds derived from this compound. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and reaction pathways. This can help in understanding the reactivity of the molecule and in designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity. researchgate.net These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Molecular docking simulations can provide insights into how these molecules interact with biological targets, such as enzymes or receptors. researchgate.net This information is invaluable for the rational design of new drugs with improved potency and selectivity. By integrating these computational approaches with high-throughput experimental screening, the process of discovering and optimizing new bioactive compounds based on the this compound scaffold can be significantly streamlined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.